molecular formula C10H10BrClO2 B1372027 2-(4-Bromophenoxy)-2-methylpropanoyl chloride CAS No. 49803-18-1

2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1372027
CAS No.: 49803-18-1
M. Wt: 277.54 g/mol
InChI Key: XEGDEYNAWWGQFF-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-2-methylpropanoyl chloride: is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 4-bromophenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-bromophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromophenol+2-Methylpropanoyl chloride2-(4-Bromophenoxy)-2-methylpropanoyl chloride+HCl\text{4-Bromophenol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Bromophenol+2-Methylpropanoyl chloride→2-(4-Bromophenoxy)-2-methylpropanoyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-(4-Bromophenoxy)-2-methylpropanoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(4-Bromophenoxy)-2-methylpropanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous base under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 2-(4-Bromophenoxy)-2-methylpropanoic acid.

    Reduction: 2-(4-Bromophenoxy)-2-methylpropanol.

Scientific Research Applications

Chemistry: 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is used in the production of specialty polymers and materials. It can be incorporated into polymer backbones to impart specific properties such as flame retardancy or enhanced mechanical strength.

Comparison with Similar Compounds

    2-(4-Bromophenoxy)ethanol: A related compound where the acyl chloride group is replaced by an alcohol group.

    2-(4-Bromophenoxy)butanoyl chloride: Another acyl chloride with a longer carbon chain.

Comparison:

    2-(4-Bromophenoxy)ethanol: This compound is less reactive compared to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride due to the presence of the hydroxyl group instead of the acyl chloride group.

    2-(4-Bromophenoxy)butanoyl chloride: This compound has similar reactivity but may exhibit different physical properties such as boiling point and solubility due to the longer carbon chain.

This compound stands out due to its specific structure, which allows for unique reactivity and applications in various fields.

Properties

IUPAC Name

2-(4-bromophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGDEYNAWWGQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(4-bromophenoxy)-2-methylpropanoic acid (10.0 g, 38.6 mmol). DMF (0.5 mL) and SOCl2 (40 mL) was heated for 3 h, allowed to cool and distilled to yield the sub-title compound (8.4 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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